1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20450229
InChI: InChI=1S/C13H13F3O/c14-13(15,16)12(17)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2
SMILES:
Molecular Formula: C13H13F3O
Molecular Weight: 242.24 g/mol

1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one

CAS No.:

VCID: VC20450229

Molecular Formula: C13H13F3O

Molecular Weight: 242.24 g/mol

* For research use only. Not for human or veterinary use.

1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one -

Description

1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one is a specialized organic compound with significant potential in organic synthesis and biological applications. This compound is characterized by its trifluoromethyl and tetrahydronaphthalene moieties.

Structural Features

The compound features a trifluoromethyl group adjacent to a carbonyl group, which enhances its reactivity and lipophilicity. The tetrahydronaphthalene moiety contributes to its structural rigidity and potential biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with trifluoroacetone in the presence of a strong base. The reaction mechanism includes:

  • Deprotonation of tetrahydronaphthalene to form a nucleophilic species.

  • Nucleophilic attack on the electrophilic carbon of trifluoroacetone.

  • Formation of the desired product after protonation.

Reaction Conditions:

  • Base: Strong bases such as sodium hydride or potassium tert-butoxide.

  • Solvent: Aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Temperature Control: Typically performed at low temperatures to prevent side reactions.

Chemical Reactions

The compound's reactivity is influenced by its functional groups:

  • Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduced by lithium aluminum hydride or sodium borohydride to form secondary alcohols.

  • Nucleophilic Substitution: Undergoes substitution reactions with amines or thiols under basic conditions.

Applications

This compound is primarily used in:

  • Organic Synthesis: Its trifluoromethyl group serves as a versatile building block for creating complex molecules.

  • Biological Studies: The lipophilic nature of the trifluoromethyl group facilitates cellular membrane penetration, making it useful for drug design.

Biological Implications

The trifluoromethyl group enhances the compound's ability to interact with biological targets such as enzymes and proteins. This property is critical for applications in medicinal chemistry and pharmacology.

Product Name 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one
Molecular Formula C13H13F3O
Molecular Weight 242.24 g/mol
IUPAC Name 1,1,1-trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one
Standard InChI InChI=1S/C13H13F3O/c14-13(15,16)12(17)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2
Standard InChIKey XEDICSKAYPMXHK-UHFFFAOYSA-N
Canonical SMILES C1CC(C2=CC=CC=C2C1)CC(=O)C(F)(F)F
PubChem Compound 55244026
Last Modified Aug 15 2024

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